Benzylcarbamic chloride

Description

Properties

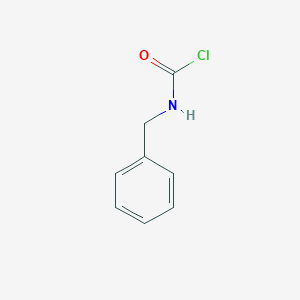

Molecular Formula |

C8H8ClNO |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

N-benzylcarbamoyl chloride |

InChI |

InChI=1S/C8H8ClNO/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |

InChI Key |

PUADMGQHCWUWEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

This compound is generally prepared by chlorination of the corresponding carbamic acid or by reaction of benzylamine derivatives with phosgene or phosgene equivalents. The main synthetic approaches include:

Method 1: Phosgene or Triphosgene Reaction with Benzylamine

This is the most common industrial and laboratory method.

- Reaction : Benzylamine is reacted with phosgene (COCl2) or triphosgene under controlled conditions.

- Conditions : Typically carried out in anhydrous solvents such as dichloromethane at low temperatures (0–5 °C) to control reactivity.

- Mechanism : The nucleophilic amine attacks phosgene, forming an intermediate carbamoyl chloride which is isolated as this compound.

- Advantages : High yield and purity, scalable for industrial production.

- Disadvantages : Use of toxic phosgene requires strict safety measures.

Method 3: Chlorocarbamoylation via Catalytic Routes

Recent research has demonstrated catalytic methods involving boron trichloride (BCl3) for intramolecular chlorocarbamoylation of benzyl derivatives, yielding this compound derivatives with specific substitution patterns.

- Example : Synthesis of benzyl(2-(phenylethynyl)benzyl)carbamic chloride using BCl3 catalysis.

- Yield : Moderate to good yields (57–67%) with purification by silica gel chromatography.

- Application : Useful for complex substituted benzylcarbamic chlorides in organic synthesis.

Data Table: Comparative Analysis of Preparation Methods

| Preparation Method | Reagents Used | Reaction Conditions | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Phosgene/Triphosgene with Benzylamine | Phosgene or Triphosgene, Benzylamine | Anhydrous solvent, 0–5 °C | High (70–90%) | High purity, scalable | Toxic reagents, safety issues |

| Chlorination of Benzyl Carbamate | Thionyl chloride, PCl5 | Reflux in inert solvent | Moderate to High | Avoids phosgene use | Harsh reagents, side reactions |

| Catalytic Chlorocarbamoylation (BCl3 catalyzed) | Boron trichloride, substituted benzyl derivatives | Room temperature, column chromatography purification | Moderate (57–67%) | Selective, useful for complex derivatives | Limited scope, moderate yields |

Detailed Research Findings

Phosgene Reaction Studies

- Phosgene reacts rapidly with benzylamine forming this compound with minimal side products.

- Strict moisture exclusion is necessary to prevent hydrolysis.

- Industrial scale production reports consistent yields of 70–90% with high purity.

Chlorination of Benzyl Carbamate

- Use of thionyl chloride converts carbamate to carbamoyl chloride efficiently.

- Reaction monitoring by NMR confirms complete conversion.

- Side products such as HCl require neutralization and careful handling.

Catalytic Chlorocarbamoylation

- Boron trichloride catalysis enables selective intramolecular chlorocarbamoylation.

- Products isolated as pale yellow oils, purified by silica gel chromatography.

- Characterization by ^1H and ^13C NMR and HRMS confirms structure and purity.

- Yields reported between 57% and 67% depending on substituents.

Scientific Research Applications

Benzylcarbamic chloride is utilized in various fields of scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: Used in the modification of biomolecules for studying enzyme mechanisms and protein functions.

Medicine: Intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs that target specific enzymes or receptors.

Industry: Employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of benzylcarbamic chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce carbamate groups into molecules, which can alter their chemical and biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzylcarbamic chloride with structurally or functionally related chlorinated aromatic compounds, drawing from the provided evidence:

Structural and Functional Differences

This compound vs. Benzyl Chloride :

this compound contains a carbamoyl chloride (-NHCOCl) group, enabling it to act as a protecting group for amines. In contrast, benzyl chloride (C₆H₅CH₂Cl) is a simple alkyl chloride used for benzylation reactions. The former’s nitrogen-linked chloride offers distinct reactivity toward nucleophiles compared to the carbon-bound chloride in benzyl chloride .This compound vs. Benzoyl Chloride :

Benzoyl chloride’s acyl chloride (-COCl) group is highly electrophilic, reacting explosively with water. This compound’s carbamoyl chloride group is less reactive due to the electron-donating nitrogen, making it more selective in reactions .- This compound vs. Benzal Chloride: Benzal chloride (C₆H₅CHCl₂) is a dichlorinated compound primarily used in hydrolysis reactions. Its two chlorine atoms reduce electrophilicity compared to mono-chlorinated analogs like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.